molecular formula C22H16Cl2N2S B2647978 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-13-3

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B2647978
CAS No.: 339277-13-3
M. Wt: 411.34
InChI Key: VAJMPATZQNKFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyl sulfanyl group attached to an imidazole ring, which is further substituted with diphenyl groups. The presence of chlorine atoms in the benzyl group adds to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 4,5-diphenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine atoms in the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified imidazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the sulfanyl and diphenyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole
  • **2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrochloride

Uniqueness

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of diphenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2S/c23-18-12-7-13-19(24)17(18)14-27-22-25-20(15-8-3-1-4-9-15)21(26-22)16-10-5-2-6-11-16/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJMPATZQNKFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.